![molecular formula C9H8INO4 B1613463 Methyl 3-iodo-4-methyl-5-nitrobenzoate CAS No. 21323-99-9](/img/structure/B1613463.png)
Methyl 3-iodo-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 3-iodo-4-methyl-5-nitrobenzoate, also known as MIMNB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of organic compounds known as nitrobenzoates and is commonly used in the synthesis of other organic compounds.
Mechanism Of Action
The mechanism of action of Methyl 3-iodo-4-methyl-5-nitrobenzoate is not well understood, but it is believed to act by inhibiting certain enzymes in the body. This inhibition can lead to various physiological and biochemical effects, which will be discussed in the following sections.
Biochemical and Physiological Effects:
Methyl 3-iodo-4-methyl-5-nitrobenzoate has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, which make it a potential candidate for the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 3-iodo-4-methyl-5-nitrobenzoate in lab experiments is its ability to act as a building block for the synthesis of other organic compounds. This makes it a valuable tool for the development of new compounds with potential therapeutic applications. However, one of the limitations of using Methyl 3-iodo-4-methyl-5-nitrobenzoate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of Methyl 3-iodo-4-methyl-5-nitrobenzoate in scientific research. One potential direction is the development of new anti-inflammatory agents and anti-cancer drugs using Methyl 3-iodo-4-methyl-5-nitrobenzoate as a building block. Another potential direction is the study of the mechanism of action of Methyl 3-iodo-4-methyl-5-nitrobenzoate, which could lead to a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, Methyl 3-iodo-4-methyl-5-nitrobenzoate is a chemical compound that has potential applications in scientific research. Its ability to act as a building block for the synthesis of other organic compounds makes it a valuable tool for the development of new therapeutic agents. However, its potential toxicity must be taken into consideration when using it in lab experiments. Overall, Methyl 3-iodo-4-methyl-5-nitrobenzoate is a promising compound that has the potential to lead to significant advances in the field of scientific research.
Scientific Research Applications
Methyl 3-iodo-4-methyl-5-nitrobenzoate has been used in various scientific research studies due to its ability to act as a building block for the synthesis of other organic compounds. It has been used in the synthesis of compounds that have potential applications in the pharmaceutical industry, such as anti-inflammatory agents and anti-cancer drugs.
properties
IUPAC Name |
methyl 3-iodo-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIQIHFMBPIMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646175 | |
Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4-methyl-5-nitrobenzoate | |
CAS RN |
21323-99-9 | |
Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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